GABAA Receptor δ-Subunit PAM Potency of the Imidazo[1,2-a]pyridine Scaffold: Class-Level Potency Baseline with DS2 as Reference
The imidazo[1,2-a]pyridine scaffold from which the target compound is derived is a validated pharmacophore for δ-subunit-containing GABAA receptor positive allosteric modulation. The well-characterized class comparator DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) potentiates GABA-evoked currents at α4β3δ receptors with an EC50 of 142 nM in vitro and displays a selectivity rank order of α4/6βxδ > α1βxδ >> γ2 > α4β3 . The 5-methyl analogue of DS2 (compound 30) achieves 6–16 times higher potency at α4β1δ receptors and at least 60-fold selectivity for α4β1δ over α4β1γ2 receptor subtypes [1]. The target compound carries a 7-methyl substituent rather than a 5-methyl substituent, and a 4-fluorophenyl group at the 2-position instead of a thienyl group. These structural distinctions are critical because substituent position and identity on the imidazopyridine core are established determinants of both potency and δ-subunit selectivity [1]. The target compound provides a structurally distinct probe for mapping the SAR of δ-selective GABAA receptor modulation at an underexplored substitution vector (the 7-position).
| Evidence Dimension | GABAA receptor δ-subunit PAM potency |
|---|---|
| Target Compound Data | Not determined; class-level inference from imidazo[1,2-a]pyridine scaffold |
| Comparator Or Baseline | DS2: EC50 = 142 nM at α4β3δ; 5-methyl-DS2 (compound 30): 6–16× higher potency at α4β1δ, ≥60-fold selectivity for α4β1δ over α4β1γ2 |
| Quantified Difference | Target compound structural features (7-methyl, 4-fluorophenyl) are distinct from DS2 (unsubstituted pyridine core, thienyl at 2-position, 4-chlorobenzamide at 3-position) |
| Conditions | Fluorescence-based fluorometric imaging plate reader (FLIPR) membrane potential assay; recombinant human GABAA receptors expressed in cell lines |
Why This Matters
Establishes the scaffold's validated pharmacology and provides a quantitative potency/selectivity benchmark (DS2) against which the structurally distinct target compound can be experimentally profiled.
- [1] Rostrup F, Falk-Petersen CB, Harpsøe K, et al. Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors. J Med Chem. 2021;64(8):4730-4743. 5-Methyl analogue 30: 6–16× higher potency at α4β1δ, ≥60-fold selectivity α4β1δ vs α4β1γ2. View Source
